molecular formula C11H11Cl2NO2 B2397882 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate CAS No. 338395-30-5

2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate

Cat. No.: B2397882
CAS No.: 338395-30-5
M. Wt: 260.11
InChI Key: FSYRWMDDQZQZGH-AATRIKPKSA-N
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Description

2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group and a dimethylamino group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 2,4-dichlorophenyl acetic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted phenyl derivatives.

Scientific Research Applications

2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate
  • ethyl 2-[(2,4-dichlorophenyl)(hydroxy)methyl]prop-2-enoate
  • methyl 2-[(2,4-dichlorophenyl)(hydroxy)methyl]prop-2-enoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

(2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-14(2)6-5-11(15)16-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYRWMDDQZQZGH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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